

# The Discovery and Development of Enfortumab Vedotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Enfortumab vedotin (**EN884**) is a first-in-class antibody-drug conjugate (ADC) that represents a significant advancement in the treatment of locally advanced or metastatic urothelial carcinoma. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development, mechanism of action, and key experimental data related to enfortumab vedotin.

# **Discovery and Target Identification**

The development of enfortumab vedotin was initiated through the identification of a suitable target antigen overexpressed in urothelial carcinoma. Through suppression subtractive hybridization, Nectin-4 (also known as Poliovirus Receptor-related 4 or PVRL4) was identified as a promising candidate.[1] Nectin-4 is a type I transmembrane protein belonging to the nectin family of immunoglobulin-like adhesion molecules, which are involved in cell-cell adhesion.[2]

Immunohistochemical analysis of a broad panel of tumor specimens revealed high expression of Nectin-4 in several cancers, with particularly strong to moderate expression in bladder (60%), breast (53%), and pancreatic cancers (40-60%).[1][3] In contrast, Nectin-4 expression in normal tissues was found to be more limited, making it an attractive target for ADC-based therapy.[1] This differential expression profile suggested that an ADC targeting Nectin-4 could selectively deliver a cytotoxic payload to tumor cells while minimizing off-target toxicity.



## **Enfortumab Vedotin: The Antibody-Drug Conjugate**

Enfortumab vedotin is composed of three key components:

- A fully human monoclonal antibody (mAb): The IgG1-kappa antibody, enfortumab (also known as ASG-22CE), is directed against Nectin-4. It is produced in Chinese hamster ovary (CHO) cells.
- A cytotoxic payload: The microtubule-disrupting agent, monomethyl auristatin E (MMAE), is a
  potent synthetic antineoplastic agent.
- A protease-cleavable linker: A maleimidocaproyl valine-citrulline (mc-val-cit) linker connects
  the antibody to the MMAE payload. This linker is designed to be stable in the bloodstream
  and to be cleaved by proteases, such as cathepsins, which are abundant in the lysosomal
  compartment of cells.

The drug-to-antibody ratio (DAR) of enfortumab vedotin is approximately 3.8:1, and the molecular weight of the conjugate is approximately 152 kDa.

#### **Mechanism of Action**

The anticancer activity of enfortumab vedotin is a multi-step process that leverages the specificity of the antibody and the potency of the cytotoxic payload.

- Binding: The enfortumab antibody component of the ADC binds with high affinity to Nectin-4 expressed on the surface of tumor cells.
- Internalization: Upon binding, the ADC-Nectin-4 complex is internalized into the cell via endocytosis.
- Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the ADC-Nectin-4 complex fuses with a lysosome. Inside the acidic environment of the lysosome, proteases cleave the valine-citrulline linker, releasing the active MMAE payload into the cytoplasm.
- Microtubule Disruption and Apoptosis: The released MMAE binds to tubulin, inhibiting its
  polymerization and disrupting the microtubule network within the cell. This leads to cell cycle



arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).

In addition to direct cytotoxicity, preclinical studies suggest that enfortumab vedotin may also exert a "bystander effect," where the released MMAE can diffuse out of the target cell and kill neighboring cancer cells that may not express Nectin-4. Furthermore, there is evidence that the combination of enfortumab vedotin with a PD-1 blocking antibody can upregulate immune function and increase antitumor activity in preclinical models.

### **Preclinical Development**

The antitumor activity of enfortumab vedotin was extensively evaluated in multiple preclinical cancer models.

### **In Vitro Studies**

In vitro studies demonstrated that enfortumab vedotin could bind to cell surface-expressed Nectin-4 with high affinity and induce dose-dependent cell death in various cancer cell lines.

# In Vivo Xenograft Studies

The efficacy of enfortumab vedotin was tested in mouse xenograft models of human breast, bladder, pancreatic, and lung cancers. Treatment with enfortumab vedotin significantly inhibited tumor growth in 12 out of 13 models examined and resulted in tumor regression in 5 of these models. In a mouse bladder cancer xenograft model, a single 4 mg/kg dose of enfortumab vedotin led to complete tumor eradication in 5 out of 6 mice. These preclinical findings provided a strong rationale for the clinical development of enfortumab vedotin.

# **Clinical Development**

The clinical development of enfortumab vedotin has been marked by a series of successful clinical trials that have established its efficacy and safety in patients with advanced urothelial carcinoma.

#### Phase 1 and 2 Trials: EV-101 and EV-201

The initial clinical evaluation of enfortumab vedotin was conducted in the Phase 1 EV-101 study, which established the recommended Phase 2 dose of 1.25 mg/kg.



The pivotal Phase 2 EV-201 trial was a single-arm, multicenter study that evaluated the efficacy and safety of enfortumab vedotin in patients with locally advanced or metastatic urothelial carcinoma who had been previously treated with platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.

#### Phase 3 Trial: EV-301

The confirmatory Phase 3 EV-301 trial was a randomized, open-label study that compared enfortumab vedotin to standard chemotherapy (docetaxel, paclitaxel, or vinflunine) in patients with locally advanced or metastatic urothelial carcinoma who had previously received platinum-based chemotherapy and a PD-1/L1 inhibitor. The trial met its primary endpoint, demonstrating a significant improvement in overall survival for patients treated with enfortumab vedotin compared to chemotherapy.

#### **Combination Therapy: EV-103**

The EV-103 trial is a Phase 1b/2 study evaluating enfortumab vedotin in combination with the immune checkpoint inhibitor pembrolizumab and/or platinum-based chemotherapy in various settings for urothelial carcinoma. Preliminary results have shown promising response rates for the combination of enfortumab vedotin and pembrolizumab as a first-line treatment for cisplatinineligible patients with locally advanced or metastatic urothelial carcinoma.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of enfortumab vedotin.

# Table 1: Preclinical Efficacy of Enfortumab Vedotin in Xenograft Models



| Cancer Type          | Xenograft<br>Model | Treatment<br>Dose        | Outcome                                             | Reference |
|----------------------|--------------------|--------------------------|-----------------------------------------------------|-----------|
| Bladder Cancer       | Patient-derived    | 4 mg/kg (single<br>dose) | 83% complete<br>tumor eradication<br>(5/6 mice)     |           |
| Breast Cancer        | AG-Br7             | 3 mg/kg                  | 91.3% tumor<br>growth inhibition<br>vs. control ADC | _         |
| Pancreatic<br>Cancer | AG-Panc4           | 3 mg/kg                  | Significant tumor growth inhibition                 |           |
| Lung Cancer          | NCI-H322M          | 3 mg/kg                  | 83.6% tumor regression vs. control ADC              | _         |

**Table 2: Clinical Efficacy of Enfortumab Vedotin in Urothelial Carcinoma** 



| Trial                   | Patient<br>Populati<br>on                                          | Treatme<br>nt             | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR) | Complet e Respon se (CR) Rate | Median Duratio n of Respon se (DOR) | Median<br>Overall<br>Survival<br>(OS) | Referen<br>ce |
|-------------------------|--------------------------------------------------------------------|---------------------------|---------------------------------------------|-------------------------------|-------------------------------------|---------------------------------------|---------------|
| EV-201<br>(Cohort<br>1) | Previousl y treated with platinum and PD- 1/L1 inhibitor           | Enfortum<br>ab<br>Vedotin | 44%                                         | 12%                           | 7.6<br>months                       | -                                     |               |
| EV-201<br>(Cohort<br>2) | Cisplatin- ineligible, previousl y treated with PD- 1/L1 inhibitor | Enfortum<br>ab<br>Vedotin | 52%                                         | 20%                           | -                                   | -                                     |               |
| EV-301                  | Previousl y treated with platinum and PD- 1/L1 inhibitor           | Enfortum<br>ab<br>Vedotin | 40.6%                                       | 4.9%                          | 7.1<br>months                       | 12.88<br>months                       |               |
| EV-301                  | Previousl y treated with platinum and PD- 1/L1 inhibitor           | Chemoth<br>erapy          | 17.9%                                       | 2.7%                          | 3.9<br>months                       | 8.97<br>months                        |               |



Check Availability & Pricing

Table 3: Pharmacokinetic Parameters of Enfortumab

| Parameter                            | Enfortumab<br>Vedotin (ADC) | Unconjugated<br>MMAE   | Reference |
|--------------------------------------|-----------------------------|------------------------|-----------|
| Clearance                            | 0.110 L/h                   | 2.11 L/h               |           |
| Elimination Half-life (t1/2)         | 3.6 days                    | 2.6 days               |           |
| Time to Maximum Concentration (Tmax) | -                           | 1-3 days post-infusion |           |
| Steady State                         | Reached by Cycle 1          | Reached by Cycle 1     |           |

# Experimental Protocols Nectin-4 Immunohistochemistry (IHC) Protocol

While a specific detailed protocol for Nectin-4 IHC in the context of enfortumab vedotin's development is not publicly available, a general methodology can be inferred from standard IHC practices and the information provided in publications.

- Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
- Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Nectin-4 antigen.
- Blocking: Non-specific binding sites are blocked using a suitable blocking buffer.
- Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for Nectin-4.
- Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB chromogen) to visualize the antigen-antibody complex.



- Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei and then mounted for microscopic examination.
- Scoring: The intensity and percentage of Nectin-4 positive tumor cells are scored to determine the expression level.

#### In Vivo Xenograft Model Protocol

The following is a generalized protocol for establishing and treating xenograft models based on published preclinical studies of enfortumab vedotin.

- Cell Culture and Implantation: Human cancer cell lines (e.g., breast, bladder, pancreatic, lung) are cultured in appropriate media. A specific number of cells (e.g., 2.5 x 10<sup>6</sup>) are suspended in a suitable buffer and injected subcutaneously into the flank of immunocompromised mice (e.g., SCID mice). For patient-derived xenografts (PDXs), tumor fragments are implanted subcutaneously.
- Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly with calipers, and tumor volume is calculated using the formula: (Width^2 x Length) / 2.
- Treatment Administration: When tumors reach a predetermined size (e.g., approximately 200 mm<sup>3</sup>), treatment with enfortumab vedotin or a control agent is initiated. The drug is administered intravenously at specified doses and schedules.
- Efficacy Evaluation: Tumor volumes are monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression compared to the control group. At the end of the study, tumors may be excised for further analysis.
- Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) approved protocols.

### **Clinical Trial Protocol (EV-201, Cohort 1)**

The following provides a summary of the protocol for the pivotal EV-201 trial (Cohort 1).

Study Design: A global, Phase 2, single-arm, multicenter study.



- Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who were previously treated with platinum-based chemotherapy and a PD-1/L1 inhibitor.
- Treatment Regimen: Enfortumab vedotin is administered at a dose of 1.25 mg/kg as an intravenous infusion on days 1, 8, and 15 of each 28-day cycle.
- Primary Endpoint: The primary endpoint is the objective response rate (ORR) as assessed by blinded independent central review according to RECIST v1.1 criteria.
- Secondary Endpoints: Key secondary endpoints include duration of response (DOR), progression-free survival (PFS), overall survival (OS), safety, and tolerability.
- Tumor Assessment: Tumor responses are evaluated at baseline and at regular intervals throughout the study.
- Safety Monitoring: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

### **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of enfortumab vedotin's mechanism of action.





Click to download full resolution via product page

Caption: Development workflow of enfortumab vedotin.





Click to download full resolution via product page

Caption: Generalized clinical trial workflow for enfortumab vedotin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. researchgate.net [researchgate.net]



- 2. Clinical pharmacology of the antibody-drug conjugate enfortumab vedotin in advanced urothelial carcinoma and other malignant solid tumors. ASCO [asco.org]
- 3. Enfortumab vedotin after PD-1 or PD-L1 inhibitors in cisplatin-ineligible patients with advanced urothelial carcinoma (EV-201): a multicentre, single-arm, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Enfortumab Vedotin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6991221#discovery-and-development-of-en884]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com